An In-depth Technical Guide to the Core Chemical Properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride
An In-depth Technical Guide to the Core Chemical Properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride. The document details available quantitative data, outlines experimental protocols for the determination of key chemical properties, and visualizes its relevant biological signaling pathways and a general synthetic workflow. This compound is a valuable intermediate in pharmaceutical research, particularly in the development of novel therapeutics targeting the central nervous system.[1][2]
Core Chemical and Physical Properties
3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is a white solid that serves as a crucial building block in medicinal chemistry.[1] Its spirocyclic structure is a key feature, providing a rigid scaffold that can be functionalized to interact with various biological targets, notably sigma (σ) receptors.[1][3][4][5][6]
Quantitative Data Summary
While specific experimental data for the hydrochloride salt is limited in publicly available literature, the following table summarizes the known properties of the compound and its free base form.
| Property | Value | Source |
| Chemical Name | 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride | N/A |
| Synonyms | Spiro[isobenzofuran-1(3H),4'-piperidin]-3-one hydrochloride | N/A |
| CAS Number | 37663-44-8 | [1][7][8] |
| Molecular Formula | C₁₂H₁₄ClNO₂ | [9] |
| Molecular Weight | 239.70 g/mol | N/A |
| Appearance | White solid | [1] |
| Purity | ≥95% (by HPLC) | [7][8] |
| Melting Point (Free Base) | 132-133 °C | [10] |
| Storage Conditions | 0-8°C, Inert atmosphere, room temperature | [1][8] |
Experimental Protocols
This section details the standard experimental methodologies for determining the key chemical properties of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[11]
-
Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Approximate Melting Point: The sample is heated at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.[12]
-
Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.[11]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.[13] For a pure substance, this range should be narrow (0.5-1.0°C).[14]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and biological activity.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stir plate and stir bar
-
Beaker
-
Standardized 0.1 M NaOH solution
-
Deionized water
Procedure:
-
Sample Preparation: A precisely weighed amount of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).[15][16][17]
-
Titration Setup: The beaker containing the sample solution is placed on a stir plate, and the pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
-
Titration: The NaOH solution is added in small increments, and the pH is recorded after each addition, allowing the reading to stabilize. The titration is continued until the pH has passed the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point.[16]
Purity Analysis (High-Performance Liquid Chromatography - HPLC)
HPLC is a standard technique to assess the purity of pharmaceutical compounds.
Apparatus:
-
HPLC system with a UV detector
-
Analytical column (e.g., C18)
-
Solvents (e.g., HPLC-grade acetonitrile and water with additives like formic acid or trifluoroacetic acid)
-
Syringe filters
Procedure:
-
Mobile Phase Preparation: The mobile phase components are prepared and degassed. A common mobile phase for compounds of this nature would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Standard and Sample Preparation: A standard solution of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride of known concentration is prepared in a suitable diluent. The test sample is also dissolved in the same diluent to a similar concentration. All solutions are filtered through a 0.45 µm syringe filter before injection.[18]
-
Chromatographic Conditions: The HPLC system is equilibrated with the mobile phase. The column temperature, flow rate, and UV detection wavelength are set. A typical flow rate is 1.0 mL/min, and the detection wavelength would be chosen based on the UV absorbance maximum of the compound.[19]
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time and peak area are recorded.
-
Purity Calculation: The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[20]
Biological Context and Signaling Pathways
Derivatives of the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold are known to interact with sigma (σ) receptors, which are implicated in various neurological processes.[3][4][5][6] The sigma-1 receptor, in particular, is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface and is involved in cellular stress responses.[21][22][23]
Sigma-1 Receptor Signaling Pathway
The following diagram illustrates the generally accepted signaling mechanism of the sigma-1 receptor. Under normal conditions, it is bound to the BiP chaperone protein. Upon ligand binding or cellular stress, it dissociates and modulates downstream effectors like the IP3 receptor, influencing calcium signaling and cell survival pathways.[22][23][24][25]
Caption: Sigma-1 Receptor Signaling Cascade.
Synthetic Workflow
The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] often involves the reaction of a suitable phthalide precursor with a piperidone derivative, followed by further modifications. The following diagram outlines a generalized synthetic workflow for compounds of this class.
Caption: Generalized Synthetic Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-CHLORO-3H-SPIRO[ISOBENZOFURAN-1,4'-PIPERIDIN]-3-ONE HCL [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′-piperidin]-1′-yl)butyl]indolyl Derivatives as High-Affinity Probes to Enable the Study of σ Receptors via Fluorescence-Based Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3H-Spiro[Isobenzofuran-1,4'-piperidine] hydrochloride, 500 mg, CAS No. 37663-44-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride | 37663-44-8 [sigmaaldrich.com]
- 9. 3H-Spiro[isobenzofuran-1,4'-piperidine] hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]
- 10. chembk.com [chembk.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. alnoor.edu.iq [alnoor.edu.iq]
- 14. thinksrs.com [thinksrs.com]
- 15. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. applications.emro.who.int [applications.emro.who.int]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 24. The molecular function of σ receptors: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

